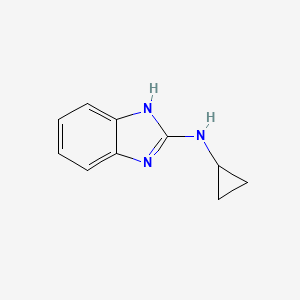

N-cyclopropyl-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCXDCXTVKIIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-cyclopropyl-1H-benzimidazol-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzimidazole (B57391) ring, the protons of the cyclopropyl (B3062369) group, and the amine proton.

The aromatic region of the spectrum would likely display a complex pattern due to the coupling of the four protons on the benzene (B151609) ring. These protons, often designated as H-4, H-5, H-6, and H-7, would exhibit chemical shifts in the range of δ 7.0-7.6 ppm. The protons at positions 4 and 7 are typically shifted further downfield compared to those at positions 5 and 6 due to the anisotropic effect of the imidazole (B134444) ring. The coupling between adjacent protons would lead to doublet of doublets or multiplet patterns, providing connectivity information.

The cyclopropyl group protons would present a unique set of signals in the upfield region of the spectrum. The methine proton (CH) directly attached to the nitrogen atom would appear as a multiplet, likely in the range of δ 2.5-3.0 ppm, due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and would therefore be expected to show complex splitting patterns, appearing as multiplets in the range of δ 0.5-1.0 ppm.

The amine (NH) proton and the benzimidazole N-H proton signals can be broad and their chemical shifts are often concentration and solvent dependent. The N-H proton of the benzimidazole ring is typically observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to its acidic nature and potential for hydrogen bonding. The exocyclic amine proton (NH) would also appear as a broad signal, the position of which can vary. Deuterium exchange experiments can be used to confirm the assignment of these labile protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (H-4, H-7) | 7.2 - 7.6 | m |

| Aromatic CH (H-5, H-6) | 7.0 - 7.2 | m |

| Cyclopropyl CH | 2.5 - 3.0 | m |

| Cyclopropyl CH₂ | 0.5 - 1.0 | m |

| Benzimidazole NH | > 10 | br s |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbon atom at position 2 of the benzimidazole ring (C-2), being attached to three nitrogen atoms, is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 150-160 ppm. The aromatic carbons of the benzene ring would appear in the range of δ 110-145 ppm. The quaternary carbons (C-3a and C-7a) are generally observed at higher chemical shifts compared to the protonated carbons (C-4, C-5, C-6, and C-7). Due to tautomerism in the benzimidazole ring, the signals for C-4/C-7 and C-5/C-6 may be averaged depending on the solvent and temperature.

The cyclopropyl carbons would be observed in the upfield region. The methine carbon (CH) attached to the nitrogen is expected to resonate around δ 25-35 ppm, while the methylene carbons (CH₂) would appear at a higher field, typically in the range of δ 5-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 160 |

| C-3a, C-7a | 135 - 145 |

| C-4, C-7 | 115 - 125 |

| C-5, C-6 | 120 - 130 |

| Cyclopropyl CH | 25 - 35 |

Note: These are predicted ranges and actual values depend on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of protons within the molecule. Cross-peaks would be observed between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, etc.), confirming their sequential arrangement. Similarly, correlations between the cyclopropyl methine proton and the methylene protons would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating the signals in the ¹H NMR spectrum to their corresponding carbon signals. For example, the signals for the aromatic protons would correlate to the signals of the aromatic carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for linking different fragments of the molecule. For instance, correlations from the cyclopropyl methine proton to the C-2 carbon of the benzimidazole ring would confirm the N-cyclopropyl substitution. Correlations from the aromatic protons to the quaternary carbons (C-3a and C-7a) would aid in their assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While less critical for the fundamental connectivity, it can be used to confirm through-space interactions and provide insights into the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations are particularly informative. A broad absorption band in the region of 3100-3500 cm⁻¹ would be expected, corresponding to the stretching vibrations of the N-H bonds in both the benzimidazole ring and the exocyclic amine group. The broadness of this peak is due to hydrogen bonding.

The C-H stretching vibrations of the aromatic ring are typically observed as a series of sharp bands in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopropyl group would appear just below 3000 cm⁻¹.

The C=N and C=C stretching vibrations of the benzimidazole ring system would give rise to a series of characteristic absorptions in the fingerprint region, typically between 1400 and 1650 cm⁻¹. The C-N stretching vibrations would also be present in this region.

The out-of-plane C-H bending vibrations of the aromatic ring, which are sensitive to the substitution pattern, would be observed in the region of 700-900 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (stretch, H-bonded) | 3100 - 3500 | Broad, Medium-Strong |

| Aromatic C-H (stretch) | 3000 - 3100 | Sharp, Weak-Medium |

| Aliphatic C-H (stretch) | < 3000 | Medium |

| C=N, C=C (stretch) | 1400 - 1650 | Medium-Strong |

Note: These are predicted ranges and the exact peak positions and intensities can vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic bands for the benzimidazole ring and the cyclopropyl group.

The symmetric breathing vibration of the benzimidazole ring is often a strong and sharp band in the Raman spectrum, typically appearing in the region of 1200-1400 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic system would also be Raman active, appearing in the 1400-1650 cm⁻¹ region.

The C-H stretching vibrations of both the aromatic and cyclopropyl groups would also be observable in the Raman spectrum. The cyclopropyl ring deformations would give rise to characteristic bands at lower frequencies.

A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural characterization. For instance, vibrations that are strong in the Raman spectrum may be weak or absent in the FT-IR spectrum, and vice versa.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound, HRMS can confirm its elemental composition of C₁₀H₁₁N₃.

The technique's high resolving power enables the separation of ions with very similar m/z values, effectively removing interferences and allowing for confident identification. nih.govnih.gov Instruments such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers are commonly used for these ultra-high-resolution measurements. researchgate.netnih.gov The data obtained from HRMS analysis is crucial for confirming the identity of newly synthesized compounds and for identifying metabolites in complex biological matrices. thermofisher.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃ |

| Nominal Mass | 173 u |

| Monoisotopic Mass | 173.09530 u |

| Theoretical [M+H]⁺ | 174.10257 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. chemrxiv.orgsemanticscholar.orgekb.eg In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. ekb.eg As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules ([M+H]⁺), are expelled into the gas phase and directed into the mass analyzer. ekb.eg

ESI is frequently coupled with tandem mass spectrometry (MS/MS) to obtain structural information. semanticscholar.org The protonated molecular ion of this compound ([M+H]⁺ at m/z 174.1) can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. Expected fragmentation pathways could include the loss of the cyclopropyl group or cleavages within the benzimidazole ring system, offering valuable insights into the molecule's connectivity. doi.orgnih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) provides the definitive, unambiguous three-dimensional structure of a molecule. mdpi.comnih.gov This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, revealing the precise location of each atom in the crystal lattice. researchgate.net

This analysis yields crucial data such as bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. researchgate.net Furthermore, it reveals details about the crystal packing, including intermolecular forces like hydrogen bonding and π–π stacking interactions, which govern the supramolecular architecture. mdpi.comnih.gov While a specific structure for this compound is not publicly available, the table below shows representative data for a related compound, 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin, to illustrate the type of information obtained. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 10.1495(4) |

| b (Å) | 8.9769(5) |

| c (Å) | 22.1431(10) |

| β (°) | 99.901(4) |

| Volume (ų) | 1987.43(16) |

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline solids rather than single crystals. nih.gov The sample is irradiated with X-rays, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase of the material, characterized by a series of peaks at specific 2θ angles. nih.gov

PXRD is essential for characterizing the bulk properties of a solid sample. It is used to confirm the identity of a synthesized material by comparing its diffraction pattern to a known standard or a theoretically calculated pattern. Additionally, PXRD is a primary tool for identifying different crystalline forms, known as polymorphs, which can have different physical properties. nih.gov It is also widely used for assessing the purity of a crystalline sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems. nist.gov

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzimidazole ring system. Benzimidazole and its derivatives typically exhibit strong absorption bands corresponding to π→π* transitions. semanticscholar.org For instance, 2-aminobenzimidazole (B67599) shows absorption maxima around 240 nm and 280-290 nm in ethanol. researchgate.net The presence of the amino and cyclopropyl groups may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in molar absorptivity.

| Wavelength (λmax) | Associated Transition | Chromophore |

|---|---|---|

| ~245-250 nm | π→π | Benzene ring of benzimidazole |

| ~280-295 nm | π→π | Imidazole portion of benzimidazole |

In-Depth Analysis of "this compound" Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature, it has been determined that there is a significant absence of specific, published research data for the chemical compound This compound . As a result, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's strict outline focusing solely on this compound's computational and theoretical investigations.

Extensive searches were conducted to locate dedicated studies on this compound covering the following areas:

Density Functional Theory (DFT) Calculations: Including geometry optimization, conformational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Theoretical Spectroscopic Data Prediction: Specifically for NMR, IR, and UV-Vis spectra.

Molecular Docking Simulations: To predict ligand-target interactions.

The search results yielded a considerable amount of information on related compounds, such as other N-substituted benzimidazoles (e.g., N-butyl or N-benzyl derivatives) nih.govsemanticscholar.orgnih.gov and various 2-aminobenzimidazole structures. scispace.comnih.govunipd.it These studies often employ the requested computational methods to explore molecular geometry, electronic properties, and potential biological interactions. nih.govnih.govdergipark.org.trnih.gov

However, no studies were found that specifically apply these detailed computational analyses to this compound. The unique conformational and electronic characteristics imparted by the cyclopropyl group mean that data from other alkyl- or aryl-substituted benzimidazoles cannot be accurately extrapolated to this specific molecule. researchgate.net Attempting to do so would be speculative and would violate the explicit instruction to focus solely on this compound.

Without access to peer-reviewed research containing the necessary computational data, creating a thorough, authoritative, and scientifically accurate article with the required data tables and detailed findings is not feasible.

Computational Chemistry and Theoretical Investigations of N Cyclopropyl 1h Benzimidazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Identification of Binding Modes and Key Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method helps in identifying key molecular interactions that stabilize the ligand-receptor complex.

While specific docking studies on N-cyclopropyl-1H-benzimidazol-2-amine are not extensively documented in publicly available literature, research on structurally similar benzimidazole (B57391) derivatives provides valuable insights into its potential binding modes. For instance, docking studies on 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues, which are also inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), have shown that the benzimidazole ring can form π–π stacking interactions with the indole (B1671886) moiety of tryptophan residues in the active site of the enzyme. nih.gov

In studies of other benzimidazole derivatives, such as those targeting the colchicine (B1669291) binding site of tubulin, key interactions include hydrogen bonds and various non-covalent interactions. For example, a study on 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole documented hydrogen bonds with threonine and tyrosine residues, π-π interactions with phenylalanine, and π-alkyl interactions with phenylalanine, cysteine, arginine, and lysine (B10760008) residues within the beta-tubulin active site. nih.gov Similarly, research on N-benzyl-1H-benzimidazol-2-amine derivatives as potential antileishmanial agents involved docking studies to understand their mechanism of action against Leishmania mexicana arginase. nih.gov

For this compound, it is hypothesized that the benzimidazole core would engage in similar π-π stacking and hydrogen bonding interactions. The N-cyclopropyl group, being a small and rigid substituent, would likely occupy a specific hydrophobic pocket within a target protein's binding site. The 2-amino group is a potential hydrogen bond donor, which could form critical interactions with amino acid residues like aspartate, glutamate, or serine in a receptor.

Table 1: Potential Key Molecular Interactions for Benzimidazole Derivatives in a Protein Binding Site

| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | 2-amino group, Imidazole (B134444) NH | Asp, Glu, Ser, Thr |

| π-π Stacking | Benzimidazole ring | Trp, Tyr, Phe, His |

| Hydrophobic Interactions | Cyclopropyl (B3062369) group | Ala, Val, Leu, Ile |

Prediction of Binding Affinities and Energetics

Computational methods can also be used to predict the binding affinity of a ligand to its target, often expressed as a binding energy value (e.g., in kcal/mol). These predictions are valuable for prioritizing compounds for synthesis and experimental testing.

For various benzimidazole derivatives, molecular docking simulations have yielded a range of binding energies depending on the specific target protein. For example, in a study of benzimidazole derivatives with beta-tubulin, the calculated binding energies ranged from -7.11 kcal/mol to -8.50 kcal/mol. nih.govsemanticscholar.org The compound with the most favorable binding energy, 2-(3,4-dimethylphenyl)-1H-benzimidazole, was identified as a potent inhibitor. nih.govsemanticscholar.org In another study on 1H-benzo[d]imidazol-2-amine derivatives targeting prostaglandin-endoperoxide synthase 2 (COX-2), inhibitory constant (Ki) values as low as 0.0085 µM were predicted for some compounds, indicating strong binding affinity. scispace.com

Table 2: Predicted Binding Affinities for Various Benzimidazole Derivatives from Docking Studies

| Benzimidazole Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |

| 2-phenyl-1H-benzimidazole | Beta-Tubulin | -7.39 |

| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-Tubulin | -8.50 |

| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | Beta-Tubulin | -8.35 |

| 4-(1H-benzimidazol-2-yl)aniline | Beta-Tubulin | -7.11 |

| 2-(4-nitrophenyl)-1H-benzimidazole | Beta-Tubulin | -7.76 |

| 2-(4-chlorophenyl)-1H-benzimidazole | Beta-Tubulin | -7.99 |

Note: The data in this table is derived from a study on various benzimidazole derivatives and is for illustrative purposes. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for activity.

Numerous QSAR studies have been conducted on benzimidazole derivatives to explore their therapeutic potential. ijpsr.comnih.govscirp.org These studies typically involve calculating a variety of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. ijpsr.com Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the QSAR models. researchgate.net

For example, a QSAR study on benzimidazole analogues with antibacterial activity found a correlation between activity and descriptors such as the topological polar surface area (TPSA), the number of H-bond acceptors, and lipophilicity (iLOGP). ijpsr.com Another study on arylidene (benzimidazol-1-yl)acetohydrazones as antibacterial agents revealed that hydrophobic parameters (ClogP), aqueous solubility (LogS), and molar refractivity were significantly correlated with their activity. nih.gov

For this compound, a QSAR model could be developed as part of a series of related compounds to predict its activity against a specific biological target. The cyclopropyl group would influence descriptors related to size, shape, and hydrophobicity, while the 2-amino group would contribute to descriptors related to polarity and hydrogen bonding capacity.

Table 3: Common Descriptors Used in QSAR Studies of Benzimidazole Derivatives

| Descriptor Category | Examples |

| Constitutional | Molecular Weight, Number of Rings |

| Topological | Topological Polar Surface Area (TPSA) |

| Geometrical | Molecular Volume, Surface Area |

| Electrostatic | Dipole Moment, Partial Charges |

| Quantum-Chemical | HOMO/LUMO Energies, Electronegativity |

| Hydrophobicity | LogP, LogS |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the conformational flexibility of a ligand, the stability of a ligand-receptor complex, and the detailed dynamics of their interaction.

In another study, MD simulations of benzimidazole-thiadiazole hybrids with a target enzyme were used to assess the stability of the docked complexes over a simulation time of 100 nanoseconds. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent orientation.

For this compound, MD simulations could be employed to:

Assess the conformational stability of the cyclopropyl group within a binding pocket.

Evaluate the stability of key hydrogen bonds and other interactions identified in docking studies.

Understand the dynamic behavior of the entire ligand-protein complex.

Analysis of Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors, derived from conceptual density functional theory (DFT), are used to predict the reactivity of different sites within a molecule. Fukui functions are a particularly useful reactivity descriptor, as they indicate the propensity of a specific atomic site to undergo a nucleophilic, electrophilic, or radical attack.

A comprehensive computational study of N-Butyl-1H-benzimidazole provides a good model for how reactivity descriptors can be analyzed for this compound. nih.govsemanticscholar.org In that study, the Fukui functions were calculated to identify the most reactive atomic centers in the molecule. nih.govsemanticscholar.org The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial in this context. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distribution across the molecule provide insights into its electron-donating and electron-accepting capabilities.

For this compound, the nitrogen atoms of the imidazole ring and the exocyclic amino group are expected to be the primary sites for nucleophilic attack (i.e., they are electron-rich). The carbon atoms of the benzimidazole ring system would likely be more susceptible to electrophilic attack. The Fukui functions can quantify these tendencies and provide a more detailed picture of the molecule's chemical reactivity.

Table 4: Illustrative Reactivity Descriptors for a Benzimidazole Derivative

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

| Fukui Function (f+) | Indicates susceptibility to nucleophilic attack. |

| Fukui Function (f-) | Indicates susceptibility to electrophilic attack. |

Note: The specific values for these parameters would need to be calculated for this compound using DFT methods.

Biological Activity Profiling and Molecular Target Elucidation

Investigation of Molecular Targets and Mechanism of Action in Cellular Systems

Research into N-cyclopropyl-1H-benzimidazol-2-amine and related compounds has identified several molecular targets, providing insights into their mechanisms of action across different biological systems.

The inhibitory activity of benzimidazole (B57391) derivatives has been evaluated against several classes of enzymes.

Urease: Certain benzimidazole compounds have shown potent urease inhibitory activity. researchgate.net Urease is a crucial enzyme for the survival of bacteria like Helicobacter pylori in the gastric mucosa. nih.gov One study synthesized a series of benzimidazole derivatives that exhibited significant urease inhibition, with the most potent compound showing an IC50 value of 5.85 µM, which is more effective than the standard inhibitor thiourea (B124793) (IC50 of 22 µM). researchgate.net Molecular docking studies suggest that these compounds can bind effectively to the active site of the enzyme. researchgate.net

Kinases: Derivatives containing the benzimidazole scaffold have been identified as multi-targeted kinase inhibitors. nih.gov For example, the compound AT9283, which incorporates a pyrazole-benzimidazole structure, inhibits kinases such as Aurora A, Aurora B, JAKs, and Abl. nih.gov In studies on mast cells, AT9283 was found to directly inhibit Syk (Spleen tyrosine kinase) activity, a key enzyme in the signaling cascade of allergic responses. nih.gov This inhibition subsequently suppressed the activation of downstream signaling molecules like LAT, PLCγ1, and Akt, as well as MAP kinases (JNK, Erk1/2, and P38). nih.gov Other research has focused on developing benzimidazole derivatives as inhibitors of p38α MAP kinase for treating inflammatory diseases and as potent inhibitors of protein kinase CK1δ, which is implicated in cancer and neurodegenerative diseases. researchgate.netunipd.it

Cyclooxygenases and Lipoxygenases: While detailed studies on the direct inhibition of cyclooxygenases (COX) by this compound are not extensively documented, the broader class of benzimidazole derivatives is known to target enzymes involved in inflammation. nih.gov Research on novel inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in oxidative stress and cell death, has identified potent compounds that can inhibit its activity at a cellular level. nih.gov

The interaction of benzimidazole derivatives with various receptors has been a subject of investigation.

Serotonin (B10506) Receptors: The 5-HT7 receptor, a member of the serotonin receptor family, has been a target for drug discovery due to its role in central nervous system disorders. nih.gov Studies on 4,5,6,7-tetrahydro-1H-benzimidazole derivatives have shown potent and selective antagonism at 5-HT3 receptors. nih.gov Research indicates that the stereochemical configuration of these compounds is a critical factor for their affinity to the 5-HT3 receptor, with the R-isomers being significantly more potent than the S-isomers. nih.gov

Histone Deacetylases (HDACs): Inhibitors of histone deacetylases (HDACs) are a focus in cancer therapy. nih.gov The benzamide (B126) functional group, present in some derivatives of the core structure, is a known zinc-binding group in HDAC inhibitors. nih.gov Studies on novel N-(2-aminophenyl)-benzamide derivatives have identified compounds that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov These inhibitors have shown antiproliferative activity in cancer cell lines. nih.gov While direct evidence for this compound is pending, its structural elements suggest potential for interaction with these epigenetic targets.

Benzimidazole derivatives have demonstrated significant activity against various protozoan parasites.

Against Leishmania species: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. nih.gov A medicinal chemistry program screened a large compound library against Leishmania infantum and identified a 2-aminobenzimidazole (B67599) hit. nih.govresearchgate.net Subsequent optimization efforts, which included introducing a cyclopropyl (B3062369) group at the N-position of the benzimidazole core, aimed to balance potency and metabolic stability. nih.gov Some derivatives have been shown to inhibit recombinant L. mexicana arginase, a key enzyme in the parasite's polyamine synthesis pathway, which is essential for its survival. nih.govmdpi.com Ultrastructural studies on Leishmania treated with a benzimidazole derivative revealed significant cellular damage, including membrane blebbing, mitochondrial disorganization, and the induction of apoptosis. mdpi.com

Against Giardia intestinalis and Trichomonas vaginalis: Novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and tested against these protozoa. nih.gov The compounds exhibited strong activity, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, a standard treatment. nih.gov The primary mechanism of action for benzimidazoles like albendazole (B1665689) in protozoa involves binding to β-tubulin, which disrupts microtubule polymerization and thereby affects essential cellular functions such as motility and division. mdpi.com

The benzimidazole scaffold is a versatile core for the development of antimicrobial agents. nih.gov

Antibacterial: Benzimidazole derivatives have been shown to be effective against various bacterial strains. nih.gov For instance, certain benzimidazole-pyrazole hybrid compounds have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics like chloramphenicol. mdpi.com

Antifungal: The mechanism of some antifungal benzimidazole compounds involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the cell membrane in fungi, making it a prime target for antifungal drugs. nih.gov

Antiviral: The structural similarity of benzimidazole derivatives to purine (B94841) nucleosides allows them to interfere with viral replication processes. nih.gov This has led to the exploration of this chemical class for antiviral drug development. nih.gov

Cellular Level Investigations (excluding human clinical data)

In vitro studies have provided a wealth of information on the cellular effects of this compound derivatives.

In mast cell lines (RBL-2H3), the kinase inhibitor AT9283, a pyrazole-benzimidazole derivative, was shown to inhibit antigen-induced degranulation with an IC50 of approximately 0.58 µM. nih.gov It also suppressed the secretion of inflammatory cytokines, with IC50 values of approximately 0.09 µM for IL-4 and 0.19 µM for TNF-α. nih.gov These findings suggest a role in mitigating both early and late-phase allergic responses at the cellular level. nih.gov

In the context of antiprotozoal activity, studies on Leishmania species have demonstrated the efficacy of 2-aminobenzimidazole derivatives. For example, the N-cyclopropyl substituted compound (22) showed an IC50 of 21 µM against L. infantum. nih.gov Another benzimidazole derivative, compound 8, induced the production of reactive oxygen species (ROS) and apoptosis in L. mexicana parasites. mdpi.com

Antiproliferative assays against cancer cell lines A549 (lung carcinoma) and SF268 (glioblastoma) showed that novel benzamide-based HDAC inhibitors have activity in the micromolar range. nih.gov Cellular analysis revealed that these compounds could downregulate the expression of EGFR mRNA and protein, indicating a potential mechanism for their anticancer effects. nih.gov

The table below summarizes the in vitro biological activities of selected this compound derivatives and related compounds.

Antiproliferative Activity in in vitro Cell Lines

Derivatives of the 2-aminobenzimidazole scaffold have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. nih.gov The antiproliferative potential of these compounds is often evaluated by determining their IC50 value, which is the concentration required to inhibit the growth of 50% of a cancer cell population.

For instance, a study by Nawrocka et al. (2004) investigated a series of 2-aminobenzimidazole derivatives and found that several compounds exhibited significant antiproliferative activity. nih.gov Specifically, compounds designated as 16 , 19 , 20 , and 22 were effective against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. nih.gov Another study highlighted that N-oxide derivatives of benzimidazole showed potent activity, with one compound (Compound 3 ) being highly cytotoxic against T47D breast cancer cells, particularly under hypoxic conditions, with an IC50 of 0.31 ± 0.06 nM. mdpi.com

The structural features of these molecules play a crucial role in their activity. Research has shown that modifications at various positions on the benzimidazole ring can significantly impact their potency. For example, some studies have found that nitro derivatives of N-oxide benzimidazoles are particularly potent. mdpi.com The table below summarizes the antiproliferative activity of selected benzimidazole derivatives from various studies.

Table 1. Antiproliferative Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 7 | A549 (Lung) | 36.6 ± 1.8 | frontierspartnerships.org |

| Compound 13 (N-oxide) | A549 (Lung) | 24.4 ± 2.6 | frontierspartnerships.org |

| Compound 8 (Hypoxia) | A549 (Lung) | ~97 | frontierspartnerships.org |

| Compound 14 (N-oxide, Hypoxia) | A549 (Lung) | 96.8 ± 1.9 | frontierspartnerships.org |

| Compound 3 (N-oxide, Hypoxia) | T47D (Breast) | 0.00031 ± 0.00006 | mdpi.com |

| Benzimidazolehydrazone 10 | L1210 (Murine Leukemia) | <10 | nih.gov |

| Benzimidazolehydrazone 16 | CEM (Human T-cell Leukemia) | <10 | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis in Model Systems

A key mechanism through which many anticancer agents exert their effect is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. Benzimidazole derivatives have been shown to effectively trigger these processes in cancer cells. mdpi.comnih.gov

Several studies have demonstrated that these compounds can cause cancer cells to accumulate in specific phases of the cell cycle, most commonly the G2/M phase, thereby preventing cell division. nih.gov For example, one study found that a benzimidazole derivative, compound 7n , dose-dependently arrested SK-Mel-28 melanoma cells in the G2/M phase of the cell cycle. nih.gov In another study, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.comnih.gov Specifically, one compound arrested the cell cycle in the G1 and G2 phases in A549 cells. mdpi.com

Following cell cycle arrest, these compounds often induce apoptosis. This is characterized by morphological changes in the cell, such as nuclear condensation and fragmentation. frontierspartnerships.org The pro-apoptotic effect of benzimidazole derivatives has been confirmed through various assays, including Annexin V binding studies and the observation of increased activity of caspases, which are key enzymes in the apoptotic pathway. mdpi.comnih.gov For instance, exposure of A549 lung cancer cells to certain benzimidazole derivatives for 48 hours was shown to promote apoptotic cell death. frontierspartnerships.org Another study showed that treatment with specific derivatives led to an increase in the expression of the pro-apoptotic protein Bax. mdpi.com

Modulation of Intracellular Pathways and Cellular Processes (e.g., tubulin polymerization)

The anticancer effects of benzimidazole derivatives are rooted in their ability to modulate critical intracellular pathways and processes. One of the most well-documented mechanisms of action for this class of compounds is the inhibition of tubulin polymerization. nih.govmdpi.comresearchgate.net Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.

By binding to tubulin, typically at the colchicine (B1669291) binding site, benzimidazole derivatives can prevent its polymerization into microtubules. mdpi.commdpi.com This disruption of the microtubule network leads to the arrest of cells in the M-phase of the cell cycle and ultimately triggers apoptosis. mdpi.com Nocodazole is a well-known benzimidazole-containing compound that functions as a tubulin polymerization inhibitor. researchgate.net

Research has shown that various 2-aminobenzimidazole derivatives are effective inhibitors of tubulin polymerization. For example, a study on 1H-benzimidazol-2-yl hydrazones demonstrated that these compounds could slow down tubulin polymerization, with an efficacy comparable to nocodazole. mdpi.com Another study reported that a newly synthesized benzimidazole derivative, compound 7n , inhibited tubulin polymerization with an IC50 of 5.05 ± 0.13 μM. nih.gov

Beyond tubulin inhibition, benzimidazole derivatives can also affect other cellular pathways. Some have been developed as inhibitors of specific kinases, such as EGFR and BRAFV600E, which are often dysregulated in cancer. mdpi.com By inhibiting these signaling pathways, the compounds can block the signals that promote cancer cell growth and survival. mdpi.com

Role as a Privileged Scaffold in Modern Drug Discovery Paradigms

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The benzimidazole core is widely recognized as such a scaffold due to its versatile binding properties and its presence in numerous FDA-approved drugs. nih.govnih.gov

The significance of the benzimidazole scaffold stems from its unique structural and electronic properties. It is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological macromolecules, including enzymes and receptors. biotech-asia.org Its structure includes hydrogen bond donors and acceptors, and the aromatic system can engage in π-π stacking and hydrophobic interactions, all of which contribute to its ability to bind effectively to biological targets. nih.gov

The versatility of the benzimidazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules and direct them toward specific targets. biotech-asia.org This has led to the development of benzimidazole-based drugs for a wide range of diseases, including cancer, hypertension, and parasitic infections. benthamdirect.comeurekaselect.com In the context of cancer therapy, the benzimidazole scaffold has been utilized to develop inhibitors for a diverse set of targets, including tubulin, protein kinases, and DNA topoisomerases. biotech-asia.orgnih.gov The adaptability of this scaffold continues to make it a valuable starting point for the design and discovery of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of N Cyclopropyl 1h Benzimidazol 2 Amine Derivatives

Impact of the N-Cyclopropyl Moiety on Biological Activity and Selectivity

The N-cyclopropyl group is a key substituent that can significantly influence the pharmacological profile of benzimidazole (B57391) derivatives. Its small, rigid, and lipophilic nature allows it to fit into specific hydrophobic pockets within target proteins, often enhancing potency and selectivity.

Research on cannabinoid receptor (CB2) agonists has highlighted the essential role of an N-cyclopropyl group. For potent agonistic activity, the presence of a cyclopropyl (B3062369) group on the N1 position of the benzimidazole ring, in conjunction with other specific substitutions, was found to be critical. nih.gov In the context of kinase inhibition, particularly for Nek2 kinase, the size of the substituent is crucial. The cyclopropyl group is well-accommodated in a hydrophobic pocket between specific amino acid residues (Ile14 and Gly91-Gly92). acs.org However, substituting the cyclopropyl with larger groups, such as n-propyl, leads to a clash with other residues (Cys22) and a significant reduction in inhibitory activity, underscoring the optimal size and conformation of the cyclopropyl moiety for this target. acs.org

The hydrophobic interactions provided by the cyclopropyl group are also vital. In studies of D3 receptor-selective ligands based on a 2-phenylcyclopropylmethylamine scaffold, the cyclopropyl motif contributes to stable hydrophobic interactions, including π-π stacking with phenylalanine residues within the orthosteric binding site. mdpi.com This demonstrates that the cyclopropyl group is not merely a passive linker but an active contributor to the binding affinity through favorable hydrophobic interactions.

Influence of Substitutions on the Benzimidazole Ring System

Substitutions at various positions on the benzimidazole core are a primary strategy for modulating the activity, selectivity, and pharmacokinetic properties of these derivatives. nih.govresearchgate.net The electronic and steric properties of these substituents can dramatically alter the molecule's interaction with its biological target.

The N1 position of the benzimidazole ring is a frequent site for modification and plays a significant role in determining biological activity. nih.govnih.gov The hydrogen atom at the N1 position is acidic and can engage in hydrogen bonding, a property that is crucial for target interaction. nih.gov In many derivative classes, substitution at this position enhances activity. For instance, the substitution of a benzyl (B1604629) group at the N1-position was shown to enhance the anti-inflammatory action of certain benzimidazole derivatives. nih.gov In a series of myeloperoxidase (MPO) inhibitors, isomeric derivatives were synthesized with functional groups on either the nitrogen or sulfur atom. The results indicated that the placement of amide, hydrazide, and hydroxamic acid groups on the N1-position influenced the inhibitory activity on both the chlorination and peroxidation cycles of MPO. nih.gov

The C2 position is one of the most extensively studied and modified sites on the benzimidazole scaffold. researchgate.net For the parent compound N-cyclopropyl-1H-benzimidazol-2-amine, the 2-amino group itself is a critical determinant of activity. The basicity of this amino group and its ability to act as a hydrogen bond donor are key to its interactions.

Studies on anti-inflammatory agents have shown that the 2-amino group is a vital part of the guanidine (B92328) fraction, and its replacement with a methylene (B1212753) group can lead to a significant loss of activity. nih.gov Further modification of the 2-amino group itself provides a powerful means to fine-tune activity. In a study of protein kinase CK1δ inhibitors, various pyrazole-containing acyl moieties were attached to the 2-amino group of the benzimidazole scaffold. Derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety showed the most promising activity, with inhibition in the low micromolar range. mdpi.com The nature of the linker between the 2-amino group and other functionalities is also critical. The inclusion of an amide linker at the C2-position was found to be significant for inhibiting interleukin-1 receptor-associated kinase-4 (IRAK4), as its removal led to a substantial drop in potency. nih.gov

| Compound | C2-Acyl Moiety | R (Substitution on Benzimidazole Ring) | IC₅₀ (µM) |

|---|---|---|---|

| 14 | (1H-Pyrazol-3-yl)-acetyl | H | 2.11 |

| 15 | (1H-Pyrazol-3-yl)-acetyl | 5-CH₃ | 2.88 |

| 23 | (1H-Pyrazol-3-yl)-acetyl | 5-CN | 0.0986 |

| 7 | 1H-Pyrazole-3-carboxamide | H | >10 |

| 8 | 1H-Pyrazole-3-carboxamide | 5-CH₃ | >10 |

Substitutions on the fused benzene (B151609) ring of the benzimidazole system, particularly at the C5 and C6 positions, are well-documented to have a profound impact on biological activity. nih.govnih.gov These positions allow for the introduction of various functional groups that can modulate electronic properties, solubility, and target-specific interactions.

In the development of CK1δ inhibitors, substitutions on the benzimidazole ring were explored while keeping the C2-(1H-pyrazol-3-yl)-acetylamino group constant. The results showed that a 5-cyano (CN) group was the most advantageous substitution, leading to a compound with nanomolar potency. mdpi.com This highlights the favorable interactions, possibly electronic or hydrogen bonding, afforded by the cyano group in the active site of the kinase. In contrast, other substituents like methyl (CH₃), nitro (NO₂), or chloro (Cl) at the 5-position resulted in lower, though still significant, activity. mdpi.com

For a different target, p38α MAP kinase, 2-amino-1-isopropylsulfonyl benzimidazole derivatives showed that substitution at the 6-position was important, with a piperid-4-yl group at this position showing high efficacy. nih.gov Similarly, for benzimidazole-acridine derivatives with anti-inflammatory activity, the substitution at C5 was crucial. A nitro group at C5 conferred potent activity against cyclin-dependent kinases (CDK1 and CDK5), whereas an amino or methyl group at the same position led to a complete loss of activity. nih.gov

| Compound | Substitution | IC₅₀ (µM) |

|---|---|---|

| 14 | H | 2.11 |

| 15 | 5-CH₃ | 2.88 |

| 16 | 5-Cl | 1.54 |

| 17 | 5-Br | 1.02 |

| 23 | 5-CN | 0.0986 |

| 24 | 5-NO₂ | 0.54 |

Role of Linkers and Bridging Moieties on SAR

The chemical nature of the atoms within the linker is also a key factor. In a study of anthelmintic benzimidazole derivatives, two types of linkers were compared: a methanimine (B1209239) linker (-N=CH-) and a hydrazone linker (-NH-N=CH-). Derivatives containing the methanimine linker were found to be more potent, suggesting that this specific bridging moiety conferred superior larvicidal activity. mdpi.com

Stereochemical Considerations and their Relationship to Activity

Stereochemistry often plays a decisive role in the biological activity of chiral molecules, as stereoisomers can exhibit different affinities and efficacies when interacting with chiral biological targets like enzymes and receptors.

In the development of kinase inhibitors, it is common for one enantiomer of a chiral compound to be significantly more active than the other. For example, in a series of Nek2 inhibitors, the separated enantiomers of one compound displayed a tenfold difference in their inhibitory activity. acs.org This difference arises because the precise three-dimensional arrangement of atoms in the more active enantiomer allows for optimal interactions with the amino acid residues in the kinase's binding pocket, while the other enantiomer may fit poorly or induce steric clashes.

Similarly, studies on derivatives of the natural product acivicin (B1666538) revealed that stereochemistry was critical for antiplasmodial activity. mdpi.com Compounds possessing the "natural" configuration (5S, αS) were substantially more active against Plasmodium falciparum strains than their corresponding enantiomers and diastereoisomers. mdpi.com The synthesis of enantiomerically enriched compounds, such as (S)-2-(α-hydroxyethyl)benzimidazole, is therefore a critical strategy in medicinal chemistry to isolate the more potent stereoisomer and develop more effective therapeutic agents. researchgate.net

Derivatization Strategies and Chemical Reactivity for Research Applications

Functionalization of the N-cyclopropyl-1H-benzimidazol-2-amine Scaffold for Analog Synthesis

The functionalization of the this compound core is primarily centered on the reactivity of its nitrogen atoms. The benzimidazole (B57391) ring contains two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-3, in the tautomeric form)—in addition to the exocyclic 2-amino group. These sites offer opportunities for selective modifications to generate a library of analogs.

Selective alkylation and acylation are fundamental strategies for modifying the this compound scaffold. The presence of multiple nucleophilic nitrogen atoms necessitates careful control of reaction conditions to achieve regioselectivity. Generally, the exocyclic amino group is more nucleophilic than the ring nitrogens, allowing for preferential reactions at this site. However, modification of the ring nitrogen is also a common strategy in benzimidazole chemistry. nih.gov

Alkylation can be achieved using various alkyl halides or through alternative methods like Brookhart's acid-catalyzed N-alkylation with cyclopropylcarbinols. researchgate.net Acylation reactions, typically employing acyl chlorides or anhydrides, can introduce a range of carbonyl-containing functional groups. These reactions are crucial for structure-activity relationship (SAR) studies, where the impact of different substituents on the molecule's properties is investigated. The cyclization of N-(2-acylaryl)amides containing a cyclopropyl (B3062369) group to form quinolin-4(1H)-ones demonstrates the synthetic utility of acylated derivatives. researchgate.net

Table 1: Examples of Selective Alkylation and Acylation Reactions

| Reaction Type | Reagent Class | Potential Reaction Site | Resulting Functional Group | Reference for Strategy |

|---|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., Benzyl (B1604629) Bromide) | Exocyclic Amine (N-2) or Ring Nitrogen (N-1) | Secondary/Tertiary Amine, N-Alkyl Benzimidazole | nih.gov |

| Alkylation | Cyclopropylcarbinols | Exocyclic Amine (N-2) | N-Homoallyl Amine | researchgate.net |

| Acylation | Acyl Chlorides (e.g., Acetyl Chloride) | Exocyclic Amine (N-2) | Amide | researchgate.net |

| Acylation | Cyclopropanecarbonyl Chloride | Exocyclic Amine (N-2) | N-cyclopropyl carboxamide | researchgate.net |

Beyond simple alkylation and acylation, the this compound scaffold can be elaborated by introducing more complex chemical moieties and additional heterocyclic rings. The 2-aminobenzimidazole (B67599) unit is a well-established building block for constructing a wide array of derivatives. researchgate.net

One common strategy involves multi-step synthetic sequences. For example, a related benzimidazole can be functionalized at the 2-position with a methyl group, which is then brominated to create a reactive 2-(bromomethyl)-1H-benzimidazole intermediate. This electrophilic intermediate can subsequently react with various nucleophiles to introduce new functionalities. nih.gov A notable application of this approach is the reaction with 2-aminothiazole, which results in the formation of a new N-((1H-benzimidazol-2-yl)methyl)thiazol-2-amine derivative, effectively linking a second heterocyclic system to the benzimidazole core. nih.gov Such strategies allow for the creation of complex molecules with potentially enhanced biological or material properties.

Exploration of Chemical Transformations for Synthetic Utility

The unique structural features of this compound enable a range of chemical transformations with significant synthetic utility. These reactions often leverage the inherent strain of the cyclopropyl group or the electronic nature of the benzimidazole ring.

A key transformation involves the oxidative cleavage of the N-cyclopropyl group. Studies on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a single electron transfer (SET) enzyme, have shown that the cyclopropyl ring undergoes fragmentation. nih.gov This process is initiated by the formation of a highly reactive aminium cation radical. nih.gov The resulting radical can then partition between different pathways, including reaction with molecular oxygen to yield products like β-hydroxypropionic acid, or undergo unimolecular cyclization. nih.gov This reactivity highlights a potential metabolic fate and a synthetic route for ring-opened derivatives.

Furthermore, the benzimidazole ring itself can be oxidized to form a reactive benzimidazolenium ion intermediate, which can then react with various nucleophiles. chemrxiv.org Photochemical transformations also offer powerful synthetic routes. N-aryl cyclopropylamines can participate in formal [3+2] cycloaddition reactions with α,β-unsaturated carbonyl systems without the need for photocatalysts. chemrxiv.org This reaction proceeds via a Single Electron Transfer (SET) mechanism to generate N-arylaminocyclopentane derivatives, demonstrating a sophisticated method for constructing five-membered rings. chemrxiv.org

Applications in Catalysis and Coordination Chemistry

The benzimidazole scaffold is a privileged structure in coordination chemistry due to the presence of multiple nitrogen donor atoms, making it an excellent ligand for a variety of metal ions. nih.gov The cyclization of a Schiff base to form a 2-substituted-1H-benzimidazole yields a ligand capable of forming stable complexes with transition metals, which can exhibit enhanced catalytic activity. nih.gov

Benzimidazole derivatives have been successfully employed as ligands in metal complexes for various catalytic applications, including the oxidation of olefins and alcohols. enpress-publisher.com By analogy, this compound can act as a bidentate or monodentate ligand, coordinating with metals like copper, palladium, or ruthenium. The resulting metal complexes could be investigated for their catalytic prowess in a range of organic transformations. The specific electronic and steric properties imparted by the N-cyclopropyl group could modulate the stability and reactivity of the metal center, potentially leading to novel catalytic activities.

Table 2: Potential Research Applications in Catalysis and Coordination Chemistry

| Application Area | Description | Relevant Metal Ions | Reference for Concept |

|---|---|---|---|

| Coordination Chemistry | Acts as a nitrogen-based ligand to form stable metal complexes. | Cu(II), Pd(II), Ru(II), etc. | nih.govenpress-publisher.com |

| Homogeneous Catalysis | Metal complexes could catalyze organic reactions such as oxidation or reduction. | Palladium, Copper | enpress-publisher.com |

| Material Science | Incorporation into metal-organic frameworks (MOFs) or polymers. | Various transition metals | nih.gov |

Patent Literature Analysis and Future Research Directions

Review of Synthetic Routes and Applications in Patent Landscape (Academic Relevance)

The patent literature reveals several synthetic strategies for accessing 2-aminobenzimidazole (B67599) derivatives, which are applicable to the synthesis of N-cyclopropyl-1H-benzimidazol-2-amine. These methods, while aimed at industrial-scale production, hold academic relevance for their established pathways and chemical transformations.

One of the most common methods described in patents for preparing 2-(N-substituted)-amino-benzimidazoles involves the cyclization of a precursor molecule. A frequently cited approach is the cyclodesulfurization of an N-(2-aminophenyl)-N'-substituted thiourea (B124793). google.comsymbiosisonlinepublishing.com This method, however, often employs toxic heavy metal reagents like mercuric oxide or copper(I) chloride to facilitate the removal of sulfur and subsequent ring closure. google.comsymbiosisonlinepublishing.com Another patented strategy involves the reaction of a 2-chlorobenzimidazole (B1347102) intermediate with a primary amine, in this case, cyclopropylamine (B47189). This nucleophilic substitution reaction can be driven to completion but sometimes suffers from low yields and the formation of side products, necessitating high reaction temperatures of 140-150°C. google.com

More recent patents describe improved and less hazardous methods. For instance, patent US9018393B2 outlines a multi-step process that avoids highly toxic reagents. google.com The general scheme involves:

Reacting a protected o-phenylenediamine (B120857) with an N-phenoxycarbonyl monosubstituted amine to form a protected amino aryl urea (B33335) intermediate.

Executing a dehydrating cyclization of this urea intermediate using a phosphine-based reagent (like dichlorotriphenylphosphine) in the presence of an organic base.

Removing the protecting group to yield the final 2-(N-substituted)-amino-benzimidazole. google.com

These patented methods underscore a continuous effort to develop more efficient, safer, and scalable syntheses for this class of compounds.

The applications claimed in the patent literature for this compound and its close analogs are diverse and highlight its potential as a pharmacophore. A significant area of application is in the development of protein kinase inhibitors for oncology. nih.gov Patents disclose benzimidazole (B57391) derivatives as potent inhibitors of key kinases involved in tumor growth and angiogenesis, such as VEGFR-2 (KDR). google.com The N-cyclopropyl substituent is often part of a larger molecular structure designed to fit into the ATP-binding pocket of these enzymes. Other patents describe the utility of benzimidazole derivatives as antiviral agents and for the treatment of various cancers. google.com Furthermore, related structures featuring a cyclopropyl (B3062369) group have been patented for their activity as inhibitors of leukotriene C4 synthase, targeting inflammatory diseases like asthma. The structural motif is also found in compounds designed as CB1 receptor ligands for managing pain and neurological disorders. patsnap.com

| Patent / Publication | Claimed Application / Relevance | Academic Relevance of the Scaffold |

| US20080125418A1 | Inhibitors of KDR kinase for anti-angiogenic cancer therapy. google.com | The benzimidazole core acts as a scaffold for designing kinase inhibitors. The N-cyclopropyl group can confer specific conformational properties. |

| US7855211B2 | Protein kinase inhibitors for treating various cancers including lung, breast, and leukemia. google.com | Demonstrates the broad applicability of the benzimidazole scaffold in targeting different kinases. |

| US6900235B1 | Treatment of cancers and viral infections. google.com | Highlights the versatility of the benzimidazole core in yielding compounds with diverse biological activities. |

| WO2015032859A1 | Pyrazole (B372694) carboxamide derivatives (related structures) for therapeutic use. google.com | Shows the use of cyclopropylamine derivatives in building complex bioactive molecules. |

| US9018393B2 | Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives for use as pharmaceutical intermediates. google.com | Provides an improved, less toxic synthetic route relevant for academic labs to synthesize these scaffolds. |

Identification of Emerging Research Trends and Underexplored Chemical Space for this compound

The benzimidazole nucleus is a well-established "privileged structure" in medicinal chemistry, and current research continues to uncover new therapeutic applications. researchgate.netresearchgate.net An analysis of recent literature and patent filings reveals several emerging trends where the this compound scaffold could be highly relevant.

Emerging Research Trends:

Kinase Inhibitors: The development of selective protein kinase inhibitors remains a major focus in oncology and immunology. nih.gov While broad-spectrum inhibitors exist, the trend is moving towards highly selective inhibitors that target specific mutations or isoforms to reduce off-target effects. The this compound scaffold is well-suited for this, as seen in its inclusion in patented kinase inhibitors. google.comgoogleapis.com

Antiparasitic Agents: There is a growing interest in repurposing existing scaffolds for neglected tropical diseases. A study on N-benzyl-1H-benzimidazol-2-amine derivatives showed significant in vitro activity against several Leishmania species. nih.gov This suggests that N-cycloalkyl derivatives, such as this compound, could be potent antileishmanial or antiprotozoal agents.

Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals. Benzimidazole derivatives are being explored for their activity against various microbial strains. mdpi.comresearchgate.net The lipophilic nature of the cyclopropyl group could potentially enhance membrane permeability, a desirable trait for antimicrobial drugs.

Opioid Receptor Modulation: A notable, though concerning, trend is the emergence of highly potent synthetic opioids based on the benzimidazole core, known as "nitazenes". wikipedia.org This indicates that the benzimidazole scaffold can strongly interact with opioid receptors, an area that could be explored for developing safer analgesics or receptor antagonists.

Underexplored Chemical Space: Despite its presence in the patent literature, the chemical space around this compound is not fully explored. For academic research, this presents numerous opportunities for novel discoveries.

Substitution on the Cyclopropyl Ring: The majority of existing research utilizes an unsubstituted cyclopropyl group. The introduction of substituents (e.g., methyl, fluoro, hydroxyl) on the cyclopropyl ring is an underexplored area. Such modifications could fine-tune the steric and electronic properties of the molecule, potentially leading to enhanced potency or selectivity for a given biological target.

Systematic Substitution on the Benzimidazole Core: While various substitutions on the benzimidazole ring have been reported, a systematic investigation of the structure-activity relationship (SAR) for this compound is lacking. Exploring a range of substituents (electron-donating, electron-withdrawing, hydrogen-bond donors/acceptors) at positions 4, 5, 6, and 7 could yield compounds with optimized activity and pharmacokinetic properties.

Bioisosteric Replacement and Scaffold Hopping: The benzimidazole core could be replaced with other bicyclic heteroaromatic systems (e.g., imidazo[4,5-b]pyridine, purine (B94841), pyrazolo[3,4-d]pyrimidine) while retaining the N-cyclopropyl-2-amine moiety. This "scaffold hopping" approach could lead to novel intellectual property and compounds with different ADME (absorption, distribution, metabolism, and excretion) profiles.

Exploration of Novel Biological Targets: Much of the focus for benzimidazoles has been on kinases, microtubules, and proton pumps. researchgate.net The potential of this compound against less-conventional targets, such as epigenetic enzymes (e.g., histone deacetylases, methyltransferases), metabolic enzymes, or specific G-protein coupled receptors, remains an underexplored frontier.

Future Prospects and Strategic Directions for Academic Research on the Chemical Compound

This compound stands out as a promising starting point for academic drug discovery programs. Its synthetic accessibility, coupled with the proven biological relevance of the benzimidazole core, provides a solid foundation for further investigation.

Future Prospects: The primary prospect for this compound lies in its potential as a versatile scaffold for generating libraries of novel, bioactive molecules. Its rigid structure and specific N-substitution make it an attractive candidate for targeting enzyme active sites, particularly those of kinases and proteases. The antiparasitic potential suggested by related compounds is particularly compelling, offering a chance to address unmet medical needs in infectious diseases. nih.gov Furthermore, the development of derivatives could lead to valuable tool compounds for chemical biology, helping to probe the function of specific proteins.

Strategic Directions for Academic Research: To unlock the full potential of this scaffold, academic research should be directed towards the following strategic areas:

Focused Library Synthesis: Design and synthesize focused libraries of this compound derivatives based on the underexplored chemical space identified above. This includes systematic modification of both the benzimidazole and cyclopropyl moieties.

Target-Based and Phenotypic Screening: Screen these libraries against a diverse panel of biological targets. This should include not only well-validated targets like cancer-related kinases but also emerging targets in areas like neurodegeneration, metabolic disorders, and infectious diseases. Phenotypic screening, which assesses the effect of a compound on cell behavior without a preconceived target, could also uncover unexpected activities.

Computational and Structural Biology: Employ computational tools, such as molecular docking and molecular dynamics simulations, to guide the rational design of new derivatives. These studies can help prioritize synthetic targets by predicting their binding affinity and selectivity. Where possible, co-crystallization of lead compounds with their protein targets will provide invaluable structural information for optimization.

Development of Green Synthetic Methodologies: A key academic contribution would be the development of novel, environmentally friendly synthetic routes to this compound and its analogs. Moving away from methods that use toxic reagents and harsh conditions towards catalytic and/or microwave-assisted syntheses would be a significant advancement. mdpi.comsemanticscholar.org

By pursuing these strategic directions, the academic community can significantly expand the therapeutic potential and fundamental understanding of the this compound chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-1H-benzimidazol-2-amine, and how can reaction conditions be optimized?

- Answer : A common approach involves oxidative cyclodesulfurization of monothioureas derived from aminophenol or O-phenylenediamine derivatives. I₂-mediated reactions are preferred due to their cost-effectiveness and reduced toxicity compared to HgO or hypervalent iodine(III) reagents . Key parameters include reaction time (typically 3–24 hours) and temperature control (e.g., reflux in ethanol). Yield optimization can be achieved by adjusting stoichiometry and using electron-deficient isothiocyanates .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Answer : Use a combination of analytical techniques:

- IR spectroscopy : Confirm NH and C-N stretching bands (e.g., ~3400 cm⁻¹ for NH) .

- NMR spectroscopy : ¹H NMR should show aromatic protons (δ 6.9–7.6 ppm) and cyclopropyl CH₂ signals (δ 1.0–1.5 ppm). ¹³C NMR can verify sp³ carbons in the cyclopropyl group (δ 8–15 ppm) .

- Mass spectrometry : Exact mass (e.g., ESI-MS) should match the molecular formula (C₁₀H₁₀N₃) with minimal fragmentation .

Q. What are the stability considerations for storing this compound?

- Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Stability tests indicate degradation <5% over 6 months under these conditions. Avoid aqueous environments due to potential hydrolysis of the cyclopropyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Answer : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and angles. For example, the cyclopropyl C–C bond length should be ~1.50 Å, and the benzimidazole ring should exhibit planarity (torsion angles <5°). High-resolution data (d-spacing <1.0 Å) ensures accurate refinement .

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

- Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) can predict interactions with target proteins, such as kinase binding pockets. QSPR models may correlate substituent effects with activity .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Answer : Cross-validate using 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the cyclopropyl CH₂ and benzimidazole N–H confirm connectivity. IR microspectroscopy can localize functional groups in crystalline samples .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the synthesis of this compound?

- Answer :

- Catalyst screening : Test Pd-catalyzed hydroamination for cyclopropyl group introduction (yields up to 75% reported) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <4 hours .

Q. How can biological activity assays be designed to evaluate this compound’s anticancer potential?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.